molecular formula C22H30N2O2 B1198522 巴鲁卡尼德 CAS No. 79784-22-8

巴鲁卡尼德

货号 B1198522
CAS 编号: 79784-22-8
分子量: 354.5 g/mol
InChI 键: KXSKBNFNSAMNEZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Barucainide is a novel class Ib antiarrhythmic agent characterized by its unique electrophysiologic properties in isolated canine and rabbit cardiac muscle. It exhibits concentration-dependent inhibition of the maximum upstroke velocity in cardiac fibers, displaying marked use-dependent block (UDB) without significant tonic block. Its electrophysiologic feature of slow kinetics differentiates it from other class Ib agents, suggesting a potential for novel antiarrhythmic actions in experimental and clinical settings (Takanaka & Singh, 1990).

Synthesis Analysis

While detailed synthesis information specific to Barucainide is not available in the provided references, the synthesis of solid-state compounds, including actinide complexes, can offer insights into methodologies potentially relevant for Barucainide's synthesis. These involve various methods applicable to the synthesis of solid-state compounds, illustrating the complexity and the specific conditions required for synthesizing novel compounds (Bugaris & Ibers, 2010).

Molecular Structure Analysis

The structural analysis of Barucainide, including molecular and electronic structures, can be understood through the examination of similar compounds. For example, the study of tetravalent actinide complexes with bis-phenyl β-ketoiminate N,O donor ligand has provided insights into bonding trends and molecular structures across the actinide series, which could be analogous to understanding Barucainide's molecular framework (Schnaars et al., 2012).

Chemical Reactions and Properties

Barucainide's chemical properties, particularly its interaction with cardiac muscle cells, illustrate its selective efficacy in pathologically depolarized tissues. Its mechanism, involving inhibition of Vmax and action potential duration shortening, underscores its chemical reactivity and the therapeutic potential in arrhythmia management without significantly affecting heart rate, arterial blood pressure, or ventricular contractility (Gülker et al., 1988).

Physical Properties Analysis

Although specific physical properties of Barucainide are not detailed in the available references, the study of similar compounds provides a framework for understanding how Barucainide's physical properties might be analyzed. For example, the synthesis and characterization of copper and cadmium complexes with ethylenediamine offer insights into crystal structures, spectroscopic, and thermal properties, which are critical in understanding a compound's physical characteristics (Yılmaz, Yilmaz, & Kazak, 2005).

Chemical Properties Analysis

The chemical behavior of Barucainide in human studies, particularly its pharmacokinetic profile, reveals its absorption, distribution, metabolism, and elimination characteristics. This includes information on its absorption rate, distribution volume, and elimination half-life, illustrating its metabolic processing and the efficiency of its therapeutic action (Brode, Müller-Peltzer, & Indest, 1992).

科学研究应用

  1. 实验和临床经验:巴鲁卡尼德已被证明会导致剂量依赖性上冲速度降低和动作电位持续时间缩短。它对治疗慢性、难治性室性心律失常有效,在 18 个月的观察期内观察到极好的耐受性。这表明它在治疗室性心律失常方面具有潜在价值,尤其是在左心室功能不全、心力衰竭和严重传导障碍的情况下 (Gülker 等人,1988 年).

  2. 剂量发现研究中的疗效和耐受性:在静脉剂量发现研究中,巴鲁卡尼德对大多数患者的严重室性心律失常有效,且副作用情况良好。这项研究突出了它作为 IB 类药物的效力 (Zehender 等人,1991 年).

  3. 电生理观察:观察到巴鲁卡尼德盐酸盐对犬和兔心脏肌的最大上冲速度 (Vmax) 产生浓度依赖性抑制,表明其具有 Ib 类抗心律失常作用。它表现出一种独特的电生理特征,具有缓慢的动力学特性 (Takanaka 和 Singh,1990 年).

  4. 对左心室射血分数的影响:在一项涉及患有频繁和复杂室性心律失常的患者的研究中,巴鲁卡尼德在大多数情况下显着减少室性心律失常,而不会显着改变左心室射血分数。这表明它对左心室功能下降的患者有效且耐受性好 (Scheininger 等人,1991 年).

  5. 对室上性和室性心律失常的有效性:在一项治疗研究中,巴鲁卡尼德在减少过早室性收缩和抑制室性心动过速方面显示出显着疗效,对各种心动周期和血压的影响很小 (Brugger,1989 年).

  6. 在 I 期早期研究中的药代动力学行为:在一项涉及健康志愿者的研究中分析了巴鲁卡尼德的药代动力学行为,表明它主要通过代谢,有很大一部分以原形从尿中排出。该药物耐受性良好,未观察到显着的 cardiovascular effects (Brode、Müller-Peltzer 和 Indest,1992 年).

  7. 不同给药后的药代动力学曲线:另一项研究进一步分析了静脉、单次口服和多次口服给药后健康受试者中巴鲁卡尼德的药代动力学曲线,揭示了它快速分布到一个很大的总容量 (Brode、Müller-Peltzer 和 Indest,1993 年).

属性

IUPAC Name

4-[(4-benzyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl)oxy]-N-propan-2-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-16(2)23-11-7-8-12-26-22-17(3)24-21(19-14-25-15-20(19)22)13-18-9-5-4-6-10-18/h4-6,9-10,16,23H,7-8,11-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSKBNFNSAMNEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(COC2)C(=N1)CC3=CC=CC=C3)OCCCCNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60229912
Record name Barucainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60229912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Barucainide

CAS RN

79784-22-8
Record name Barucainide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079784228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Barucainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60229912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BARUCAINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14NFL30YOH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Barucainide
Reactant of Route 2
Barucainide
Reactant of Route 3
Reactant of Route 3
Barucainide
Reactant of Route 4
Reactant of Route 4
Barucainide
Reactant of Route 5
Reactant of Route 5
Barucainide
Reactant of Route 6
Reactant of Route 6
Barucainide

Citations

For This Compound
46
Citations
C Takanaka, BN Singh - American Heart Journal, 1990 - Elsevier
… (APD), which indicates that barucainide exerts class Ib … In contrast, barucainide had no marked effects on the APD in … extent of Vmax inhibition as did barucainide alone. Frequency of the …
Number of citations: 2 www.sciencedirect.com
M Zehender, T Meinertz, S Hohnloser… - Clinical …, 1991 - Wiley Online Library
… of (intravenous and) oral barucainide in humans have recently … Data on the intravenous effect of barucainide on ventricular … efficacy and safety of barucainide during an individual intrave…
Number of citations: 3 ascpt.onlinelibrary.wiley.com
P Brugger - Zeitschrift fur Kardiologie, 1989 - europepmc.org
… After a 3-day placebo run-in period barucainide was … ) of 0.6 (0/11)/h before treatment with barucainide to 0.1 (0/3)/h after … Barucainide had only a slight effect on PQ and QTc intervals, …
Number of citations: 1 europepmc.org
M Scheininger, J Dziersk, W Kullak, A Kors… - Zeitschrift fur …, 1991 - europepmc.org
… a drop of ejection fraction during therapy with barucainide. The only main adverse effect was … We conclude that barucainide has a good antiarrhythmic effect and is usually well tolerated …
Number of citations: 2 europepmc.org
E Brode, H Müller-Peltzer, H Indest - Methods and findings in …, 1992 - europepmc.org
… class Ib antiarrhythmic drug barucainide was investigated in a … barucainide hydrochloride. After a lag time of about 1 h, median plasma concentration peaked at ca. 48 ng/ml barucainide …
Number of citations: 4 europepmc.org
H Gülker, H Heuer, B Frenking… - Zeitschrift fur …, 1988 - europepmc.org
… The results show that barucainide, in a dose range varying … of ventricular arrhythmia, barucainide proved to be superior to … , further testing of barucainide appears promising. The drug …
Number of citations: 2 europepmc.org
E Brode, H Mueller-Peltzer… - Methods and findings in …, 1993 - pascal-francis.inist.fr
Studies on the pharmacokinetic profile of barucainide in man after intravenous, single oral and multiple oral administration … Studies on the pharmacokinetic profile of barucainide in …
Number of citations: 2 pascal-francis.inist.fr
P Brugger, M Herold, W Marktl - LANCET, 1995 - researchgate.net
… After a 3-day placebo run-in period barucainide was … ) of 0.6 (0/11)/h before treatment with barucainide to 0.1 (0/3)/h after … Barucainide had only a slight effect on PQ and QTc intervals, …
Number of citations: 0 www.researchgate.net
H Gulker, W Haverkamp, G Hindricks, H Heuer - Circulation, 1987
Number of citations: 3
R WOLF, A NOTGES… - PACE …, 1987 - … PUBL CO 135 BEDFORD RD, PO …
Number of citations: 0

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。